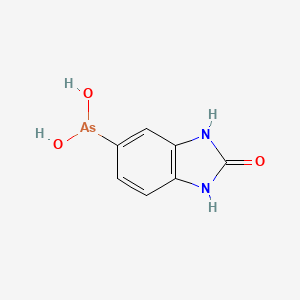![molecular formula C6H4 B14742984 Bicyclo[3.1.0]hexa-1,3,5-triene CAS No. 1552-99-4](/img/structure/B14742984.png)
Bicyclo[3.1.0]hexa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexa-1,3,5-triene is a highly strained bicyclic compound that features a unique structure with a three-membered ring fused to a six-membered ring. This compound is of significant interest in organic chemistry due to its unusual bonding and reactivity, which arise from the strain in its bicyclic framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexa-1,3,5-triene can be synthesized through various methods, including the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves using an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds with three contiguous stereocenters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods developed in academic research can potentially be scaled up for industrial use with appropriate optimization.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.0]hexa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into less strained bicyclic compounds.
Substitution: The strained nature of the compound makes it reactive towards nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Lewis acids, which can catalyze heavy atom tunneling and facilitate rearrangements . Other reagents include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include quinones, less strained bicyclic compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexa-1,3,5-triene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.0]hexa-1,3,5-triene involves its high ring strain, which makes it highly reactive. The compound can undergo rearrangements facilitated by quantum tunneling, especially in the presence of Lewis acids . These rearrangements often involve the breaking and forming of carbon-carbon bonds, leading to the formation of new products with different structures and properties.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to bicyclo[3.1.0]hexa-1,3,5-triene include:
Bicyclo[3.1.0]hexane: Another highly strained bicyclic compound with similar reactivity.
Cyclopropenes: These compounds share the three-membered ring structure and exhibit high reactivity due to ring strain.
Uniqueness
This compound is unique due to its combination of a three-membered ring fused to a six-membered ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propiedades
Número CAS |
1552-99-4 |
|---|---|
Fórmula molecular |
C6H4 |
Peso molecular |
76.10 g/mol |
Nombre IUPAC |
bicyclo[3.1.0]hexa-1(6),2,4-triene |
InChI |
InChI=1S/C6H4/c1-2-5-4-6(5)3-1/h1-4H |
Clave InChI |
HUFDRQJZVCFXDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


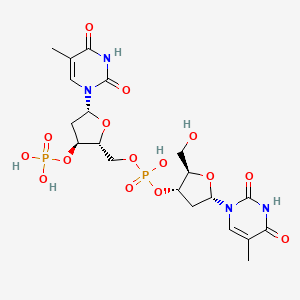
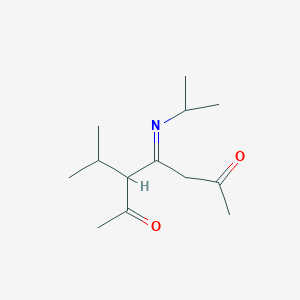
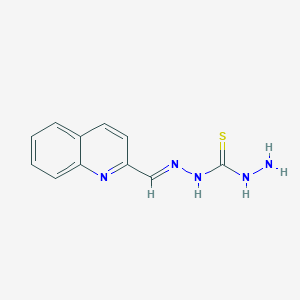


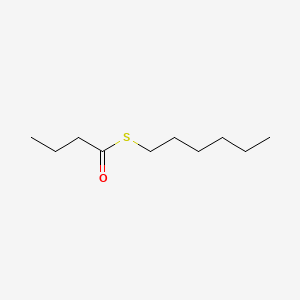


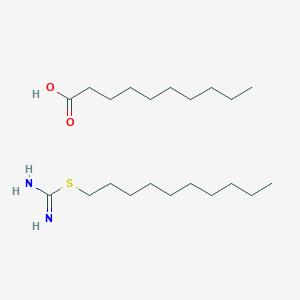
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
